Isonipecotamide

Übersicht

Beschreibung

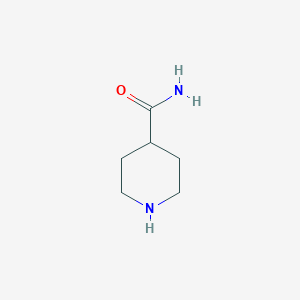

Isonipecotamide (CAS RN: 39546-32-2; molecular formula: C₆H₁₂N₂O) is a piperidine-derived carboxamide compound characterized by a six-membered piperidine ring with a carboxamide group at the 4-position. It is a white crystalline solid with a molecular weight of 128.18 g/mol and is primarily used in laboratory research for synthesizing bioactive derivatives . Its structural flexibility allows it to serve as a scaffold for developing enzyme inhibitors, receptor modulators, and therapeutic agents, particularly in neurological and cardiovascular drug discovery .

Wirkmechanismus

Target of Action

Piperidine-4-carboxamide primarily targets mycobacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes .

Mode of Action

This inhibition leads to a decrease in the phosphorylation of the Ser473 residue on Akt, resulting in the inhibition of the Akt signaling pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It has been found to activate signaling pathways like NF-κB, PI3k/Akt, which are involved in cancer progression . It also causes DNA gyrase-mediated DNA damage, similar to fluoroquinolones .

Result of Action

Piperidine-4-carboxamide has shown antiviral activity against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines . It also has potential anticancer applications, with studies indicating its ability to induce apoptosis in cancer cells via a mitochondrial-induced pathway .

Action Environment

The efficacy and stability of Piperidine-4-carboxamide can be influenced by various environmental factors It’s worth noting that the compound retains activity against strains representing all three subspecies of the M. abscessus complex .

Biochemische Analyse

Biochemical Properties

Piperidine-4-carboxamide has been found to interact with several biomolecules. For instance, it has been identified as a potent inhibitor of DNA gyrase in Mycobacterium abscessus . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. The inhibition of this enzyme by Piperidine-4-carboxamide can lead to the cessation of bacterial growth .

Cellular Effects

Piperidine-4-carboxamide has demonstrated significant effects on various types of cells. For instance, it has shown antiviral activity against human α-coronavirus NL63 and β-coronaviruses OC43 in several cell lines . It has also shown bactericidal and antibiofilm activity against Mycobacterium abscessus .

Molecular Mechanism

The molecular mechanism of Piperidine-4-carboxamide involves its interaction with DNA gyrase, leading to the inhibition of this enzyme . This interaction causes DNA damage, similar to the action of fluoroquinolones . This damage can inhibit the replication and transcription processes of the bacteria, leading to their death .

Metabolic Pathways

Given its inhibitory effect on DNA gyrase, it is likely that it interacts with enzymes involved in DNA replication and transcription .

Transport and Distribution

Its observed effects on various cell types suggest that it can penetrate cell membranes and exert its effects intracellularly .

Subcellular Localization

Given its interaction with DNA gyrase, it is likely that it localizes to the regions of the cell where this enzyme is active, such as the nucleoid in bacteria .

Biologische Aktivität

Isonipecotamide, a derivative of nipecotic acid, has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and anticoagulation. This article provides an in-depth analysis of its biological activity, supported by data tables and research findings.

This compound is characterized by its ability to interact with various neurotransmitter systems and enzymes, notably acetylcholinesterase (AChE) and thrombin, which are critical in neurological functions and coagulation processes, respectively. The compound's structure allows it to exhibit dual inhibitory effects on both AChE and thrombin, making it a candidate for further exploration in treating neurodegenerative diseases such as Alzheimer's.

Neurochemical Profile

Research indicates that this compound significantly affects neurotransmitter levels in the brain. A study conducted on rats demonstrated that administration of this compound altered the levels of key neurotransmitters:

| Dose (mg/kg) | Dopamine (DA) ng/g | DOPAC ng/g | HVA ng/g | 5-HT ng/g | 5-HIAA ng/g |

|---|---|---|---|---|---|

| Control | 230.68 ± 33.7 | 150.8 ± 42.9 | 85.0 ± 15.0 | 189.43 ± 39.0 | 270.26 ± 31.9 |

| 50 | 174.68* ± 27.6 | 192.93 ± 43.5 | 150.0** ± 40.0 | 156.01 ± 23.0 | 345.20 ± 102.5 |

| 100 | 217.72 ± 40.4 | 198.34 ± 42.1 | 191.0** ± 26.0 | 147.17 ± 14.0 | 284.14 ± 69.4 |

| 200 | 210.31 ± 45.4 | 130.23 ± 38.5 | 180.0** ± 45.0 | 161.66 ± 29.3 | 282.57 ± 31.2 |

*Significant differences from control (P<0.05)

**Highly significant differences from control (P<0.01) .

Behavioral Studies

A behavioral study assessed the effects of this compound on locomotor activity in rats using an open-field test:

| Treatment | Dose (mg/kg) | No. of Squares Crossed | Latency to Move (sec) |

|---|---|---|---|

| Control | - | 67.68 ± 26.6 | 2.25 ± 0.96 |

| This compound I | 50 | *55 ±2 | *8.5 P<0.05 |

| This compound II | 100 | **44±2 | **11.9 P<0.01 |

| This compound III | 200 | **33±1 | **15 P<0.01 |

The results indicate that this compound significantly alters both the number of squares crossed and latency to move compared to the control group, suggesting a notable effect on locomotor activity .

Anticoagulant Activity

This compound derivatives have been evaluated for their anticoagulant properties, particularly their ability to inhibit thrombin and factor Xa:

- In vitro assays showed that certain this compound derivatives exhibited potent inhibition against AChE, with IC50 values comparable to established drugs like donepezil.

- The dual inhibition profile suggests potential therapeutic applications in managing conditions such as Alzheimer's disease by mitigating neuroinflammation and cognitive decline .

Case Studies and Clinical Relevance

Recent studies have explored the clinical implications of this compound in animal models:

- A study demonstrated that this compound derivatives could protect mice from neuroadapted Sindbis virus infections, highlighting their potential as antiviral agents .

- Another investigation into the pharmacokinetics of these compounds revealed favorable brain penetration, which is crucial for treating central nervous system disorders .

Wissenschaftliche Forschungsanwendungen

2.1. Inhibition of Thrombin and Cholinesterase

Isonipecotamide derivatives have been identified as dual inhibitors of thrombin and cholinesterase, which are crucial in the context of Alzheimer's disease (AD). A study highlighted the synthesis of an this compound-based compound that exhibited strong inhibitory activity against both targets, demonstrating potential for treating neurodegenerative disorders .

Key Findings:

- The compound showed a K_i value of 6 nM for thrombin and submicromolar inhibition for cholinesterase isoforms .

- In vivo studies indicated that treatment with such inhibitors can mitigate neuroinflammation and cognitive decline associated with AD .

2.2. SMN Protein Modulators

This compound is utilized as a reactant for developing survival motor neuron (SMN) protein modulators, which are critical in treating spinal muscular atrophy (SMA). The compound's role in synthesizing these modulators highlights its importance in neuromuscular research .

2.3. Inhibitors of Inducible Nitric Oxide Synthase (iNOS)

Research has shown that this compound derivatives can act as inhibitors of iNOS, which is implicated in inflammatory responses and neurodegenerative diseases. This application suggests a therapeutic avenue for managing conditions characterized by excessive nitric oxide production .

3.1. Inhibition Potency of this compound Derivatives

| Compound | Target | K_i Value (nM) | Reference |

|---|---|---|---|

| Compound 1 | Thrombin | 6 | |

| Compound 1 | AChE | 58 | |

| Compound 2 | fXa | 5 | |

| Compound 3 | iNOS | Not specified |

4.1. Neuropharmacological Effects

A study conducted on newly synthesized phenacyl derivatives of this compound demonstrated significant central nervous system (CNS) activity in animal models. Behavioral tests indicated that these compounds could influence locomotor activity and neurotransmitter levels, suggesting their potential use in treating mood disorders .

Results Summary:

- The latency to move was significantly affected at specific doses, indicating CNS activity.

- Neurochemical analysis revealed alterations in catecholamine levels, supporting the compound's role in modulating neurotransmitter systems .

4.2. Evaluation Against SARS-CoV-2

Recent investigations have explored the efficacy of this compound-based compounds as potential inhibitors against SARS-CoV-2 infection, leveraging their anticoagulant properties to mitigate severe outcomes associated with COVID-19 .

Q & A

Basic Research Questions

Q. What methodologies are employed to synthesize Isonipecotamide derivatives, and how are reaction conditions optimized for yield and purity?

this compound derivatives are synthesized via coupling reactions using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) for amide bond formation. For example, carboxyl acid intermediates are coupled with amines on Wang resin, followed by nucleophilic aromatic substitution and hydrolysis . Optimization involves stoichiometric control (e.g., 10x excess of ethyl this compound), solvent selection (NMP for solubility), and stepwise deprotection (e.g., TFA cleavage). Yield and purity are validated through HPLC and mass spectrometry.

Q. How are this compound-based compounds characterized structurally, and what analytical techniques ensure reproducibility?

Structural characterization relies on NMR (¹H/¹³C), FT-IR for functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity is assessed via reverse-phase HPLC with UV detection. Reproducibility requires strict adherence to documented protocols, including resin activation times, solvent drying, and temperature control during coupling . Experimental details must be explicitly reported per guidelines for chemical synthesis reproducibility .

Q. What in vitro assays are used to evaluate this compound’s enzyme inhibition properties, particularly against MMP-13?

Inhibition assays for MMP-13 involve fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in buffer systems (pH 7.5, 37°C). Activity is measured via fluorescence quenching, with IC₅₀ values calculated using nonlinear regression. Selectivity over MMP-1/2/9 is tested in parallel, requiring standardized enzyme concentrations and controls for zinc-dependent hydrolase activity .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data in this compound’s selectivity for MMP-13 versus other metalloproteinases?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (MD) analyze binding interactions in MMP-13’s S1′ pocket. Contradictions in selectivity (e.g., vs. MMP-14) may arise from conformational flexibility of the this compound scaffold. Free energy perturbation (FEP) calculations quantify binding affinity differences, while crystallography validates predicted binding modes . Discrepancies between in silico and experimental IC₅₀ require re-evaluation of force field parameters or solvation models .

Q. What strategies address low reproducibility in this compound’s pharmacological outcomes across cell-based assays?

Variability often stems from differences in cell lines (e.g., primary chondrocytes vs. immortalized cells), passage numbers, or assay conditions (e.g., serum concentration). Standardization via SOPs (e.g., ATCC cell authentication, matched controls) improves consistency. Statistical power analysis (α=0.05, power=0.8) ensures adequate sample sizes, and outlier detection methods (Grubbs’ test) minimize false positives .

Q. How do modifications to this compound’s P1′ substituents influence pharmacokinetic properties without compromising MMP-13 selectivity?

Structure-activity relationship (SAR) studies systematically alter P1′ groups (e.g., aryl piperidines, sulfone hydroxamates) to balance lipophilicity (logP) and solubility (logS). Pharmacokinetic parameters (clearance, t½) are assessed in rodent models, while selectivity is maintained through steric and electronic complementarity with MMP-13’s hydrophobic pocket. Metabolite identification (LC-MS/MS) guides prodrug optimization .

Q. What statistical frameworks are recommended for analyzing dose-response contradictions in this compound’s anti-inflammatory efficacy?

Nonlinear mixed-effects modeling (NONMEM) accounts for inter-subject variability in dose-response curves. Bayesian hierarchical models resolve contradictions by integrating prior in vitro data with in vivo outcomes. Sensitivity analysis identifies confounders (e.g., cytokine levels, tissue penetration), and Akaike Information Criterion (AIC) selects the best-fit model .

Q. Methodological Frameworks

Q. How can the PICOT framework structure research questions for this compound’s therapeutic potential in osteoarthritis?

- P (Population): Human chondrocytes or murine osteoarthritis models.

- I (Intervention): Daily oral administration of this compound (10 mg/kg).

- C (Comparison): Placebo or standard care (e.g., NSAIDs).

- O (Outcome): MMP-13 activity reduction (ΔIC₅₀), cartilage degradation (histopathology score).

- T (Time): 12-week treatment period. This framework ensures alignment with preclinical-to-clinical translation goals .

Q. What ethical considerations are critical when designing animal studies for this compound’s toxicity profiling?

Studies must adhere to ARRIVE guidelines, including humane endpoints (e.g., tumor size limits), 3R principles (replacement, reduction, refinement), and IACUC approval. Dose escalation protocols minimize suffering, and histopathology data must be blinded to avoid bias .

Q. Data Interpretation & Reporting

Q. How should researchers report contradictory crystallography and NMR data for this compound-protein complexes?

Conflicting structural data require error analysis (e.g., resolution limits in XRD, NOE artifacts in NMR). Multi-method validation (e.g., cryo-EM, SAXS) resolves ambiguities. Transparent reporting includes raw data deposition (PDB, BMRB) and discussion of limitations in the "Results" and "Discussion" sections per journal guidelines .

Vergleich Mit ähnlichen Verbindungen

Isonipecotamide belongs to the piperidinecarboxamide family, which includes structurally related compounds such as nipecotamide (piperidine-3-carboxamide), piperine , and aryl-piperidine sulfones . Below is a detailed comparison based on synthesis, biological activity, and selectivity:

Structural and Functional Comparison

Key Differences :

- Positional Isomerism : this compound’s 4-carboxamide group enhances binding to enzymes like thrombin and cholinesterase compared to nipecotamide’s 3-carboxamide, which shows weaker interactions with neurochemical targets .

- Electrophilic Reactivity : The sulfone group in aryl-piperidine sulfones (e.g., MMP-13 inhibitors) increases electrophilicity, improving enzyme selectivity over this compound’s native carboxamide .

Stability and Pharmacokinetics

- This compound derivatives demonstrate superior stability in PBS (pH 7.4) and human serum (<10% degradation over 24 hours) compared to nipecotamide analogs, which hydrolyze rapidly in acidic conditions .

- Sulfone-modified isonipecotamides exhibit prolonged half-lives (>8 hours) in vivo, attributed to resistance to oxidative metabolism .

Vorbereitungsmethoden

Enzymatic Preparation

Amidase-Catalyzed Reactions

Amidases from Cupriavidus species enable stereoselective hydrolysis of amides to carboxylic acids . While these enzymes primarily degrade isonipecotamide, engineering reverse reactions or modifying reaction equilibria (e.g., through substrate excess or pH adjustments) could theoretically synthesize the amide. The enzymatic assay described by Nojiri et al. (2014) employs 100 mM potassium phosphate buffer (pH 7.0) at 30°C, achieving hydrolysis via amidase activity . Adapting such systems for synthetic purposes remains an area of potential exploration.

Industrial Production and Purification

Drying and Purity Control

Industrial protocols prioritize low water content (<5%, ideally <2%) in this compound to optimize its reactivity in downstream dehydration reactions . Key drying methods include:

-

Vacuum Heating : Reduces moisture content without thermal degradation.

-

Azeotropic Distillation : Removes water via co-distillation with organic solvents like toluene or xylene .

These steps ensure the amide’s suitability for high-yield conversions, such as the synthesis of 4-cyanopiperidine hydrochloride (74.7% yield) .

Solvent and Reaction Optimization

The patent WO2016113277A1 details solvent systems for this compound reactions, favoring toluene, n-propyl acetate, and chlorobenzene . Example 7 demonstrates:

-

Solvent : Toluene

-

Catalyst : Dibutylformamide (3.15 equiv)

-

Reagent : Thionyl chloride (3 mol equiv)

-

Temperature : 0–10°C

Such conditions prevent byproduct formation and enhance isolability, with the product recovered via filtration and solvent washing .

Applications in Derivative Synthesis

Sulfonamide and Amide Derivatives

This compound serves as a precursor for pharmacologically active derivatives. The synthesis of 1-(4-nitrobenzenesulfonyl)piperidine-4-carboxamide involves refluxing this compound with 4-nitrobenzenesulfonyl chloride in acetone, followed by recrystallization (49% yield) . Similarly, coupling with methyl propionate yields 1-(1-methoxy-propoxy)piperidine-4-carboxamide, characterized by IR and NMR spectroscopy .

Intermediate in Alkaloid Synthesis

This compound derivatives are pivotal in synthesizing tetrahydroisoquinoline alkaloids, as shown in PMC studies . Ethyl isonipecotate is activated to a mixed carbonate intermediate, which reacts with substituted piperidines to form amide precursors for antispasmodic agents .

Physicochemical Characterization

Structural and Thermal Properties

This compound (C₆H₁₂N₂O) exhibits a melting point of 148–149°C and a molecular weight of 128.18 g/mol . Spectroscopic data include:

-

¹H NMR (d₆-DMSO) : δ 1.45–1.70 (m, 4H, piperidine CH₂), 2.60–2.80 (m, 1H, piperidine CH), 3.20–3.40 (m, 2H, piperidine CH₂), 6.90 (s, 1H, CONH₂) .

Analytical Methods

Eigenschaften

IUPAC Name |

piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBWFNDFMCCGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068182 | |

| Record name | 4-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39546-32-2 | |

| Record name | 4-Piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39546-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039546322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonipecotamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PIPERIDINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZE2810T4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.